1-Methylheptyl methacrylate

Description

Significance of Methacrylate (B99206) Monomers in Contemporary Polymer Research

Methacrylate monomers are a cornerstone of modern polymer chemistry, valued for their versatility in creating a wide array of polymers with diverse functionalities. nus.edu.sgnih.gov The parent monomer, methyl methacrylate (MMA), is the building block for poly(methyl methacrylate) (PMMA), a transparent thermoplastic renowned for its optical clarity, durability, and resistance to weathering. acs.orggantrade.comwikipedia.org These properties have led to its widespread use in applications ranging from architectural glazing and automotive components to medical devices and electronic displays. gantrade.comwikipedia.orgyoutube.com

The significance of methacrylate monomers extends beyond PMMA. By altering the ester group, chemists can precisely tune the properties of the resulting polymer. nih.gov For instance, incorporating different alkyl groups can modify the glass transition temperature (Tg), flexibility, and hydrophobicity of the polymer. This ability to tailor polymer properties through monomer design is a key driver of ongoing research in this area. nih.gov Methacrylates are integral to the synthesis of various copolymers, including block and graft copolymers, which self-assemble into unique nanostructures for advanced applications. acs.org Their use in free-radical polymerization, a robust and commercially viable technique, further underscores their importance in the polymer industry. nih.gov

Structural Characteristics of 1-Methylheptyl Methacrylate and their Anticipated Influence on Polymerization Behavior and Macromolecular Architecture

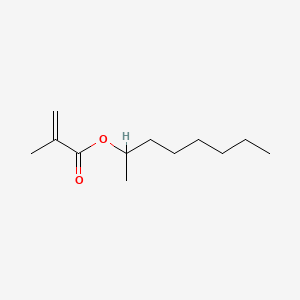

This compound, with the chemical formula C₁₂H₂₂O₂, possesses a distinct molecular structure that sets it apart from more common methacrylate monomers. ontosight.ainih.gov Its key features include the reactive methacrylate functional group and a branched 1-methylheptyl alkyl chain. ontosight.ai This branched structure is expected to exert significant steric hindrance during polymerization, which can influence the reaction kinetics and the resulting polymer's architecture. vulcanchem.com

The presence of the bulky 1-methylheptyl group is anticipated to affect the tacticity of the polymer chain, which is the stereochemical arrangement of the pendant groups. This, in turn, can influence the physical properties of the polymer, such as its crystallinity and thermal stability. Compared to polymers derived from linear alkyl methacrylates, the branched structure of poly(this compound) is likely to result in a lower degree of crystallinity, leading to increased flexibility. The long alkyl chain also imparts a significant hydrophobic character to the monomer and the corresponding polymer.

Overview of Key Research Avenues for this compound

The unique structural attributes of this compound open up several promising avenues for research. A primary area of investigation is its use as a monomer in the synthesis of novel homopolymers and copolymers. ontosight.ai By polymerizing this compound, researchers can create materials with specific properties tailored for various applications. For instance, its flexibility and hydrophobicity make it a valuable component in the formulation of adhesives, coatings, and sealants. ontosight.ai

Further research is warranted to explore its copolymerization with other monomers. This would allow for the creation of a wide range of materials with a spectrum of properties. For example, copolymerizing it with a high-Tg monomer could result in a material with a balance of rigidity and flexibility.

Detailed studies into the polymerization kinetics of this compound are also crucial. Understanding how its branched structure affects the rate of polymerization and the molecular weight distribution of the resulting polymer is essential for controlling the synthesis process and achieving desired material properties. Techniques such as controlled radical polymerization could be employed to synthesize well-defined polymers with specific architectures.

Finally, a thorough characterization of the physical and mechanical properties of poly(this compound) and its copolymers is necessary to fully understand its potential applications. This includes investigating its thermal properties (glass transition temperature and thermal stability), mechanical properties (tensile strength, elongation at break), and surface properties (hydrophobicity and adhesion).

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ nih.gov |

| Molecular Weight | 198.30 g/mol nih.gov |

| Boiling Point | 247°C at 760 mmHg lookchem.com |

| Density | 0.879 g/cm³ lookchem.com |

| Flash Point | 91.4°C lookchem.com |

| Refractive Index | 1.436 lookchem.com |

Structure

3D Structure

Properties

CAS No. |

63616-15-9 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

octan-2-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-5-6-7-8-9-11(4)14-12(13)10(2)3/h11H,2,5-9H2,1,3-4H3 |

InChI Key |

KUZUWYWVINGZKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)OC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylheptyl Methacrylate

Direct Esterification Approaches

Direct esterification involves the reaction of methacrylic acid with 2-octanol (B43104) (1-methylheptanol). This is a reversible condensation reaction that produces the ester and water as a byproduct. athabascau.ca The success of this method hinges on effectively shifting the reaction equilibrium towards the product side.

The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. cerritos.edu The mechanism for the synthesis of 1-methylheptyl methacrylate (B99206) from methacrylic acid and 2-octanol proceeds through several reversible steps: organic-chemistry.orgmasterorganicchemistry.com

Protonation of the Carbonyl Group: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of methacrylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-octanol attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. organic-chemistry.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton shift converts a hydroxyl group into a better leaving group—water. organic-chemistry.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, 1-methylheptyl methacrylate, and regenerate the acid catalyst. cerritos.edu

Both homogeneous and heterogeneous catalysts are employed to facilitate the esterification process. The choice of catalyst influences reaction rates, selectivity, and the ease of product purification.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TsOH), are commonly used. organic-chemistry.orgoperachem.com While highly effective, they can be corrosive and require neutralization and separation steps, which can generate waste. researchgate.net

Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction mixture, simplifying their removal post-reaction through simple filtration. This makes them more environmentally friendly and suitable for continuous processes. Examples include acidic ion-exchange resins, zeolites (such as synthetic faujasite-type), and other solid acids like graphene oxide. organic-chemistry.orgresearchgate.netgoogle.com For instance, zeolites like X-type or Y-type have demonstrated excellent catalytic activity in the synthesis of α,β-unsaturated carboxylic acid esters. google.com

Below is an interactive table summarizing various catalytic systems.

To maximize the yield of this compound, several reaction parameters must be carefully controlled. The reversible nature of Fischer esterification means that optimization is key to driving the reaction to completion. masterorganicchemistry.com

Molar Ratio of Reactants: According to Le Châtelier's principle, using an excess of one reactant (typically the alcohol, 2-octanol, as it is often less expensive than the acid) can shift the equilibrium towards the formation of the ester. cerritos.edu Molar ratios of alcohol to acid from 3:1 to 10:1 have been studied in similar esterification processes. researchgate.net

Removal of Water: The continuous removal of water, a byproduct of the reaction, is a highly effective strategy to drive the equilibrium forward. organic-chemistry.org This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343). operachem.com

Catalyst Concentration: The reaction rate is dependent on the catalyst concentration. For homogeneous catalysts, concentrations typically range from 0.5% to 3% by weight. researchgate.net For heterogeneous catalysts, the loading is optimized to balance reaction speed with cost and potential side reactions.

Temperature: The reaction is typically conducted at the reflux temperature of the solvent or the alcohol used in excess. operachem.com The temperature must be high enough to ensure a reasonable reaction rate but not so high as to cause degradation of reactants or products, or promote side reactions. For similar esterifications, temperatures have been varied from 316 K to 333 K (43°C to 60°C). researchgate.net

The table below details the impact of key parameters on the reaction.

Several side reactions can occur during the direct esterification of methacrylic acid, reducing the yield and purity of the desired product.

Ether Formation: Under strong acidic conditions and elevated temperatures, the alcohol (2-octanol) can undergo self-condensation to form di(1-methylheptyl) ether. Transition-metal catalysts often show higher selectivities and reduce this byproduct compared to acidic catalysts. chempedia.info

Polymerization: Methacrylic acid and its ester product, this compound, contain a carbon-carbon double bond and are susceptible to polymerization, especially at higher temperatures. To prevent this, a polymerization inhibitor, such as 4-hydroxy-2,2,6,6-tetramethyl piperidinyloxy (4-hydroxy TEMPO), is often added to the reaction mixture. google.comblogspot.com

Addition Reactions: The double bond of methacrylic acid or its ester can react with the alcohol (Michael addition), though this is less common under esterification conditions.

Strategies to minimize these side reactions include using milder catalysts, maintaining the lowest effective reaction temperature, ensuring the presence of an effective polymerization inhibitor, and optimizing reaction time.

Transesterification Routes

Transesterification is an alternative and often preferred method for preparing higher alkyl methacrylates. chempedia.info This process involves the reaction of a readily available ester, such as methyl methacrylate, with a different alcohol, in this case, 2-octanol, to produce the desired this compound and a more volatile alcohol byproduct (methanol).

The transesterification reaction is also an equilibrium-controlled process. The general pathway involves the nucleophilic attack of 2-octanol on the carbonyl carbon of methyl methacrylate, catalyzed by an acid, a base, or a transition-metal compound. chempedia.info

The reaction is typically driven to completion by removing the more volatile alcohol byproduct (methanol) from the reaction mixture through distillation. chempedia.info Using an excess of the starting ester (methyl methacrylate) can also be employed to shift the equilibrium. chempedia.info

Catalysts for transesterification are diverse and include:

Acid Catalysts: Such as sulfuric acid or p-toluenesulfonic acid.

Base Catalysts: Such as potassium carbonate or sodium methoxide (B1231860). google.com

Transition-Metal Compounds: Organometallic catalysts like dialkyltin oxides, titanium(IV) alkoxides, and zirconium acetoacetate are highly effective. chempedia.info These catalysts are often preferred as they can be used under nearly neutral conditions, which is beneficial for substrates with sensitive functional groups, and they tend to offer higher selectivity, minimizing byproducts like ethers. chempedia.info For example, a polymer-supported titanium alkoxide catalyst has been shown to be efficient for the transesterification of methyl methacrylate. rsc.org

Evaluation of Metal-Based and Biocatalytic Systems (e.g., Lipases, Titanium Isopropoxide)

The production of methacrylate esters, including this compound, often relies on catalytic processes to ensure efficiency and selectivity. Both metal-based catalysts and biocatalysts have been evaluated for this purpose, each offering distinct advantages.

Biocatalytic Systems (Lipases): Lipases, particularly immobilized forms like Novozym 435 (a lipase (B570770) from Candida antarctica), have demonstrated significant efficacy in catalyzing the synthesis of (meth)acrylate esters. researchgate.net This biocatalytic approach is advantageous for sensitive substrates. rsc.org The enzymatic process typically involves a transesterification reaction between an alcohol (like 1-methylheptanol) and a methacrylate donor (such as methyl methacrylate or vinyl methacrylate).

Key features of lipase-catalyzed synthesis include:

Mild Reaction Conditions: Enzymatic reactions proceed under less harsh temperature and pressure conditions compared to traditional chemical catalysis, which helps in preserving the integrity of thermally sensitive molecules.

High Selectivity: Lipases can exhibit high chemo- and regioselectivity, reducing the formation of unwanted byproducts.

Solvent-Free Options: Research has focused on solventless synthesis systems, which align with green chemistry principles by reducing volatile organic compound (VOC) emissions. researchgate.net In these systems, an excess of one reactant, typically the acrylate (B77674) monomer, is used to drive the reaction equilibrium towards the product. researchgate.net

Metal-Based Systems (Titanium Isopropoxide): Titanium (IV) isopropoxide, also known as TTIP, is a versatile metal alkoxide used as a catalyst in various organic syntheses. rsc.org It is particularly known for its role in esterification and transesterification reactions. The synthesis of methacrylates can be catalyzed by such compounds, where the titanium center acts as a Lewis acid, activating the carbonyl group of the ester and facilitating nucleophilic attack by the alcohol. While specific studies on this compound are not prevalent, the general mechanism is applicable. Titanium-based catalysts are effective but may require higher temperatures than biocatalysts and necessitate careful removal from the final product to avoid contamination.

Kinetic Analysis of Transesterification Processes

Understanding the kinetics of the transesterification process is crucial for optimizing reaction conditions and maximizing yield. Studies on lipase-catalyzed synthesis of (meth)acrylate esters provide significant insights into the reaction dynamics.

A generic kinetic model based on second-order reaction kinetics has been shown to fit experimental data well for the solvent-free, lipase-catalyzed production of various methacrylate monomers. researchgate.net The model helps in quantifying the reaction rates and understanding the substrate preferences of the enzyme.

Research indicates that lipases like Novozym 435 show different affinities for various substrates. For instance, higher reaction rate constants are often observed for acrylates compared to methacrylates, suggesting that the methyl group on the methacrylate molecule may cause some steric hindrance, making it a less readily accepted substrate for the enzyme. researchgate.net

Some kinetic studies of lipase-catalyzed transesterification also employ a Ping-Pong Bi-Bi mechanism model, which can account for competitive inhibition by the substrates. nih.gov In the synthesis of ethyl butyrate, for example, it was found that higher concentrations of butyric acid could inhibit the enzyme's activity. nih.gov This highlights the importance of controlling substrate concentrations to maintain optimal catalyst performance.

| Product | Alcohol Substrate | Acrylate/Methacrylate Donor | Rate Constant (kg/mol/h) |

|---|---|---|---|

| Citronellyl acrylate | Citronellol | Methyl acrylate | 1.69 |

| 2-Hexyl-1-decyl acrylate | 2-Hexyl-1-decanol | Methyl acrylate | 0.69 |

| 4-Methoxybenzyl methacrylate | 4-Methoxybenzyl alcohol | Methyl methacrylate | 0.44 |

| Tetrahydrofurfuryl methacrylate | Tetrahydrofurfuryl alcohol | Methyl methacrylate | 0.35 |

Emerging and Sustainable Synthesis Pathways (Green Chemistry Principles)

In line with the growing emphasis on sustainable manufacturing, research into the synthesis of monomers like this compound is increasingly guided by the principles of green chemistry.

Recent advancements have led to the development of novel, catalyst-free synthetic routes for methacrylate precursors under mild conditions. One such method involves a reversible CO2 capture approach. rsc.orgrsc.org In this process, an organic superbase, 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU), reacts with methanol (B129727) and CO2 to form a switchable ionic liquid. rsc.org This ionic liquid then reacts with methacrylic anhydride (B1165640) at room temperature to produce methyl methacrylate with high selectivity and a yield of 92%. rsc.orgrsc.org This approach avoids the use of toxic or expensive metal catalysts and operates under environmentally benign conditions. rsc.org

Other environmentally friendly processes focus on reducing hazardous reactants and byproducts. researchopenworld.comresearchopenworld.com For example, alternative routes for producing methyl methacrylate aim to replace the traditional acetone cyanohydrin (ACH) process, which uses highly toxic hydrogen cyanide and generates significant amounts of ammonium bisulfate waste. researchopenworld.commmachemicals.com

The principles of atom economy and waste minimization are central to green chemistry and are critical in the sustainable production of monomers. pressbooks.pubresearchgate.net Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net

Transesterification reactions, when optimized, can exhibit high atom economy. For instance, the synthesis of methyl acrylate via the gas-phase pyrolysis of methyl 3-acetoxypropionate is reported to be 100% atom economic, yielding only the desired product and acetic acid, another valuable chemical. acs.org

Waste minimization is addressed by designing processes that reduce or eliminate the generation of hazardous substances. researchgate.netaarf.asia This can be achieved through several strategies:

Catalyst Selection: Using highly efficient and selective catalysts, such as enzymes, can reduce the formation of byproducts. pressbooks.pub

Process Optimization: Fine-tuning reaction conditions like temperature and pressure can improve yield and minimize waste. pressbooks.pub

Solvent Choice: Employing greener solvents or developing solvent-free reaction systems reduces environmental impact. researchgate.net The catalyst-free synthesis method using a DBU-based switchable ionic liquid is a prime example of a process with high atom economy and minimal waste, as the base can be recovered and reused. rsc.org

Analytical Methodologies for Monomer Purity Assessment

Ensuring the purity of this compound is essential for its subsequent use in polymerization, as impurities can adversely affect the properties of the final polymer. Chromatographic techniques are the primary methods used for this assessment.

Gas Chromatography (GC): Gas chromatography is a robust and widely used technique for determining the purity of volatile compounds like acrylate esters. kelid1.ir A sample is injected into the GC system, where it is vaporized and carried by an inert gas through a column. kelid1.ir The components separate based on their boiling points and interactions with the column's stationary phase. A detector, commonly a Flame Ionization Detector (FID), measures the concentration of each separated component. shimadzu.com

GC can effectively identify and quantify impurities such as residual alcohols, other esters, and solvents. kelid1.ir Headspace GC is a variation used for analyzing residual monomers in polymer products, avoiding direct injection of the polymer matrix which could contaminate the system. innovatechlabs.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful analytical tool for purity assessment, particularly for less volatile or thermally sensitive compounds. americanlaboratory.com The sample is dissolved in a suitable solvent and pumped through a column under high pressure. Separation occurs based on the components' affinity for the stationary phase and the mobile phase. sielc.com

For methacrylate analysis, reversed-phase HPLC is common, often using a C18 column. usm.my A diode-array detector (DAD) can be used for detection and quantification. e3s-conferences.org HPLC is effective in determining the presence of residual monomers in various materials, including dental resins and food contact materials. americanlaboratory.come3s-conferences.org

| Technique | Parameter | Typical Specification | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Column | Capillary column (e.g., Rtx-1) | shimadzu.com |

| Detector | Flame Ionization Detector (FID) | shimadzu.com | |

| Temperature Program | e.g., 120 °C (1 min) - 5 °C/min - 170 °C | shimadzu.com | |

| Application | Purity testing, residual monomer analysis in polymers | kelid1.irinnovatechlabs.com | |

| High-Performance Liquid Chromatography (HPLC) | Column | Reversed-phase (e.g., C18) | usm.my |

| Detector | Diode-Array Detector (DAD) or UV Detector | e3s-conferences.orgnih.gov | |

| Mobile Phase | Acetonitrile/Water mixture (gradient elution) | usm.mye3s-conferences.org | |

| Application | Analysis of residual monomers in complex matrices | americanlaboratory.com |

Spectroscopic Characterization for Structural Confirmation

The structural confirmation of synthesized this compound is unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier Transform Infrared (FTIR) Spectroscopy. These methods provide detailed information about the molecular framework and the presence of key functional groups, ensuring the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound. The spectra provide information on the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinyl protons of the methacrylate group, the methine proton of the 1-methylheptyl chain, and the various methylene (B1212753) and methyl protons of the alkyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.10 | s | 1H | Vinylic Proton (C=CH₂) |

| 5.55 | s | 1H | Vinylic Proton (C=CH₂) |

| 4.90 | m | 1H | -OCH(CH₃)- |

| 1.95 | s | 3H | -C(CH₃)=CH₂ |

| 1.50 - 1.20 | m | 10H | -(CH₂)₅- |

| 1.25 | d | 3H | -OCH(CH₃)- |

| 0.88 | t | 3H | -CH₂CH₃ |

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon of the ester group, the olefinic carbons of the methacrylate moiety, and the individual carbon atoms of the 1-methylheptyl chain.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 167.5 | C=O (Ester) |

| 136.8 | -C(CH₃)=CH₂ |

| 125.0 | -C(CH₃)=CH₂ |

| 72.5 | -OCH(CH₃)- |

| 35.8 | -OCH(CH₃)CH₂- |

| 31.8 | -CH₂- |

| 29.2 | -CH₂- |

| 25.5 | -CH₂- |

| 22.6 | -CH₂- |

| 20.2 | -OCH(CH₃)- |

| 18.4 | -C(CH₃)=CH₂ |

| 14.1 | -CH₂CH₃ |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule. The spectrum displays characteristic absorption bands that confirm the presence of the ester and alkene functionalities. A strong absorption band is typically observed for the carbonyl (C=O) stretching of the ester group. Additionally, characteristic peaks corresponding to the C=C stretching of the vinyl group and the C-O stretching of the ester linkage are present. The C-H stretching and bending vibrations of the alkyl chain also give rise to distinct signals in the spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2950 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1720 | C=O Stretch | Ester |

| 1635 | C=C Stretch | Alkene (Methacrylate) |

| 1450 | C-H Bend | Alkyl (CH₂, CH₃) |

| 1160 | C-O Stretch | Ester |

| 940 | =C-H Bend | Alkene (Methacrylate) |

Polymerization Kinetics and Mechanisms of 1 Methylheptyl Methacrylate

Free Radical Polymerization (FRP)

Initiation Mechanisms and Initiator Systems

The initiation of FRP requires the generation of free radicals from an initiator molecule. uc.edu These radicals then react with a monomer molecule to start the polymer chain growth. The choice of initiator system is critical as it influences the rate of polymerization and the molecular weight of the resulting polymer.

Thermal initiators are compounds that decompose upon heating to produce free radicals. youtube.com Two commonly used thermal initiators are benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). uc.eduresearchgate.net

Benzoyl Peroxide (BPO): BPO decomposes by breaking the weak oxygen-oxygen bond to form two benzoyloxy radicals. youtube.com These radicals can then initiate polymerization by adding to a 1-methylheptyl methacrylate (B99206) monomer. The decomposition of BPO is a first-order reaction. mcmaster.ca In some cases, BPO is used in combination with other peroxides, like tertiary-butyl hydroperoxide, to control the polymerization process at elevated temperatures. google.com The concentration of BPO can affect the rate of polymerization and the average degree of polymerization. rjpbcs.com

Azobisisobutyronitrile (AIBN): AIBN is another popular thermal initiator that decomposes to produce two 2-cyanopropyl-2-yl radicals and a molecule of nitrogen gas. mcmaster.canih.gov AIBN is often preferred due to its first-order decomposition kinetics and because it does not participate in transfer reactions as readily as some peroxide initiators. mcmaster.ca The concentration of AIBN has a significant impact on the monomer conversion rate and the size of the resulting polymer particles in dispersion polymerization. researchgate.netresearchgate.net The efficiency of AIBN as an initiator can decrease at high conversions. kpi.ua

The following table summarizes key kinetic parameters for the polymerization of methacrylates using thermal initiators.

| Initiator | Decomposition Reaction | Activation Energy (kJ/mol) for Decomposition | Typical Polymerization Temperature (°C) |

| Benzoyl Peroxide (BPO) | (C₆H₅COO)₂ → 2 C₆H₅COO• | ~120-150 rjpbcs.com | 60-90 youtube.comresearchgate.net |

| Azobisisobutyronitrile (AIBN) | (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C(CN)• + N₂ | ~120-150 rjpbcs.com | 60-80 mcmaster.cacmu.edu |

Data compiled from various sources for methacrylate polymerization.

Photoinitiators are molecules that generate free radicals upon exposure to ultraviolet (UV) or visible light. wisconsin.edu This method allows for spatial and temporal control over the polymerization process. The initiator system often consists of a photoinitiator molecule that absorbs light and a co-initiator or sensitizer (B1316253) that facilitates the formation of initiating radicals. For methacrylates, systems like benzophenone (B1666685) in combination with a hydrogen donor can be effective. wisconsin.edu The efficiency of photoinitiation can be influenced by the specific photoinitiator and the wavelength of light used. nih.govimaging.org Some advanced photoinitiator systems can even facilitate "dark curing," where polymerization continues after the light source is removed. nih.gov

Redox initiation systems consist of an oxidizing agent and a reducing agent that react to produce free radicals at lower temperatures than thermal initiators. cmu.edu This is particularly advantageous for polymerizing monomers that may be sensitive to high temperatures. A common redox pair is benzoyl peroxide (oxidant) and an amine like N,N-dimethylaniline (reductant). mdpi.commdpi.com The reaction between the oxidant and reductant generates initiating radicals. mdpi.com Redox systems are frequently used in emulsion and suspension polymerization and are known for their high initiation efficiency at ambient temperatures. researchgate.net

Chain Propagation Kinetics and Radical Addition Mechanisms

Once an initiating radical adds to a monomer molecule, a new radical is formed, which is the start of the propagating chain. uc.edu This chain propagation step involves the rapid and sequential addition of monomer molecules to the growing radical chain end. libretexts.orguc.edu The rate of propagation is determined by the propagation rate constant (kₚ) and the concentrations of the monomer and the propagating radicals. uc.edu

The addition of the radical to the double bond of the 1-methylheptyl methacrylate monomer typically occurs in a head-to-tail fashion. This regioselectivity is favored because it results in the formation of a more stable tertiary radical on the carbon atom bearing the ester group. The kinetics of chain propagation can be influenced by factors such as temperature and the nature of the solvent. researchgate.net

Chain Termination Processes (Combination and Disproportionation)

Chain termination is the process by which the growth of a polymer chain is stopped. In free radical polymerization, termination typically occurs through two primary mechanisms involving the reaction of two growing polymer radicals:

Combination (or Coupling): Two growing polymer chains react to form a single, longer polymer chain. open.eduyoutube.com This process leads to a significant increase in the molecular weight of the polymer. open.edu

Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains. open.eduyoutube.com One of these chains will have a saturated end group, and the other will have an unsaturated end group. uc.edu Disproportionation does not lead to an increase in the average molecular weight to the same extent as combination. open.edu

The relative extent of combination versus disproportionation depends on the specific monomer and the reaction conditions, such as temperature. For polymethacrylates like poly(methyl methacrylate) (PMMA), termination is known to occur by a mixture of both combination and disproportionation. open.edu At lower temperatures, disproportionation can be the predominant termination pathway for acrylates, while at higher temperatures, other side reactions can become more significant. researchgate.net

Kinetic Modeling and Experimental Determination of Polymerization Rates

Kinetic modeling is a powerful tool for predicting and understanding the rate of polymerization. For methacrylate polymerizations, models often incorporate diffusion-controlled effects, which become significant as the reaction progresses and the viscosity of the medium increases. mdpi.comresearchgate.net The "gel effect," or autoacceleration, is a key phenomenon where the polymerization rate suddenly increases at a certain conversion due to a decrease in the termination rate constant. researchgate.netresearchgate.net

Experimentally, techniques like Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are employed to monitor the polymerization process. researchgate.netkpi.uamdpi.com FTIR spectroscopy can track the disappearance of the monomer's double bonds over time, providing a direct measure of conversion. kpi.ua DSC measures the heat released during the exothermic polymerization reaction, which is proportional to the rate of polymerization. researchgate.netmdpi.com These experimental data are then used to validate and refine kinetic models. researchgate.netkpi.ua For instance, in the polymerization of methyl methacrylate at 60°C, the rate remains relatively constant up to about 25% conversion (the gel point), after which it rapidly increases. kpi.ua

Interactive Table: Kinetic Parameters for Methacrylate Polymerization

| Parameter | Description | Typical Value/Observation | Source |

| kp (Propagation Rate Constant) | Rate at which monomer units add to the growing polymer chain. | For methyl methacrylate at 60°C, approximately 510 dm³ mol⁻¹ s⁻¹ in the pre-gel region. kpi.ua | kpi.ua |

| kt (Termination Rate Constant) | Rate at which growing polymer chains are deactivated. | For methyl methacrylate at 60°C, approximately 2.1 x 10⁷ dm³ mol⁻¹ s⁻¹ in the pre-gel region. kpi.ua Decreases significantly during the gel effect. kpi.ua | kpi.ua |

| Autoacceleration | Sudden increase in polymerization rate. | Occurs at a critical monomer conversion, often around 25% for methyl methacrylate. researchgate.netkpi.ua | researchgate.netkpi.ua |

| Initiator Efficiency (f) | Fraction of initiator radicals that successfully start a polymer chain. | Can decrease at high conversions due to the cage effect. kpi.ua | kpi.ua |

Impact of Reaction Conditions on Polymerization Kinetics (e.g., Temperature, Solvent Effects, Initiator Concentration)

The kinetics of this compound polymerization are highly sensitive to various reaction conditions.

Temperature: Increasing the temperature generally increases the rate of polymerization. ump.edu.my This is due to the increased rate of initiator decomposition, leading to a higher concentration of free radicals, and a higher propagation rate constant. researchgate.netump.edu.my However, very high temperatures can also lead to side reactions and a decrease in the molecular weight of the resulting polymer. researchgate.net Studies on methyl methacrylate have shown that increasing the process temperature from 140°C to 170°C significantly increases reaction rates. researchgate.net

Solvent Effects: The choice of solvent can influence polymerization kinetics through several mechanisms. Solvents can affect the rate of initiation, propagation, and termination. researchgate.net For instance, the polymerization rate of methyl methacrylate has been observed to increase in the following order of solvents: 1,1,1-trichloroethane (B11378) < toluene (B28343) < benzene (B151609) < ethylbenzene (B125841) < 1,2-dichloroethane (B1671644) < anisole (B1667542) < o-dichlorobenzene < benzonitrile (B105546) < 1,2,4-trichlorobenzene (B33124) < 1,1,2,2-tetrachloroethane (B165197) < benzyl (B1604629) alcohol. researchgate.net This effect can be attributed to the solvent's influence on the viscosity of the reaction medium, which in turn affects the termination rate constant, and also to direct solvent effects on the propagation coefficient. researchgate.net In some cases, solvents can also play the role of a ligand for the catalyst in metal-catalyzed polymerizations. cmu.edu

Role of Inhibitors and Dissolved Oxygen in Polymerization Control

Inhibitors are chemical compounds added to monomers to prevent premature polymerization during storage and transport. wikipedia.orgyoutube.com They function by scavenging free radicals that can initiate polymerization. wikipedia.orgyoutube.com There are two main types of inhibitors: true inhibitors, which provide a distinct induction period before polymerization begins, and retarders, which slow down the polymerization rate without a defined induction period. wikipedia.org Phenolic compounds like hydroquinone (B1673460) (HQ) and its methyl ether (MEHQ) are common storage inhibitors that require the presence of oxygen to be effective. youtube.comfluoryx.com

Dissolved oxygen can have a dual role in methacrylate polymerization. It is generally considered an inhibitor because it can react with initiating and propagating radicals to form less reactive peroxy radicals, thus slowing down or preventing polymerization. researchgate.netnih.govnih.gov This inhibitory effect is particularly pronounced at lower temperatures. researchgate.net However, at higher temperatures (above 100°C), oxygen can act as an initiator, leading to a rapid polymerization of methyl methacrylate. researchgate.netwestlake.edu.cn This is attributed to the formation and subsequent decomposition of low molecular weight polyperoxides, which generate initiating radicals. researchgate.net

Controlled Radical Polymerization (CRP)

Controlled Radical Polymerization (CRP) techniques offer a way to synthesize polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. cmu.edu This is achieved by establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. nih.govacs.org

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.eduacs.org

The core of an ATRP system is the transition metal/ligand catalyst. The ligand plays a crucial role in solubilizing the metal salt in the polymerization medium and tuning the redox potential of the metal center. cmu.edu This, in turn, affects the catalyst's activity and the dynamics of the halogen exchange process, ultimately influencing the degree of control over the polymerization. cmu.edu

Copper-based catalysts are the most widely used in ATRP, but systems based on other metals like iron, ruthenium, and nickel have also been developed. acs.orgresearchgate.net For the ATRP of methacrylates, various nitrogen-based ligands, such as bipyridine (bpy) and pentamethyldiethylenetriamine (PMDETA), have been successfully employed with copper halides. cmu.eduresearchgate.net The choice of ligand can significantly impact the polymerization rate and the level of control achieved. cmu.edu For example, in the ATRP of methyl methacrylate, the rate of polymerization was found to be dependent on the structure of the alkylpyridylmethanimine ligands used. cmu.edu

Iron-based catalysts are of particular interest due to their low cost and lower toxicity compared to copper. researchgate.net ATRP of methyl methacrylate has been successfully carried out using FeBr₂ without any additional ligand in polar solvents like N,N-dimethylformamide (DMF), where the solvent itself acts as a ligand. cmu.edu

Interactive Table: Common Catalyst Systems for ATRP of Methacrylates

| Metal | Ligand | Monomer Example | Observations | Source |

| Copper (Cu) | Bipyridine (bpy) | Methyl Methacrylate (MMA) | Well-controlled polymerization with predictable molecular weights. cmu.edu | cmu.edu |

| Copper (Cu) | Pentamethyldiethylenetriamine (PMDETA) | Butyl Methacrylate (BMA) | Effective control achieved with an excess of ligand. researchgate.net | researchgate.net |

| Iron (Fe) | N,N-dimethylformamide (DMF) as solvent/ligand | Methyl Methacrylate (MMA) | Successful polymerization without the need for an additional ligand. cmu.edu | cmu.edu |

| Nickel (Ni) | Triphenylphosphine (PPh₃) | Methyl Methacrylate (MMA) | Supported catalyst system allows for easy removal and reuse of the catalyst. acs.org | acs.org |

The mechanism of ATRP is based on a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex in its lower oxidation state (the activator). acs.orgresearchgate.net This process generates a propagating radical and the transition metal complex in its higher oxidation state (the deactivator). acs.orgresearchgate.net

The key to controlled chain growth lies in the rapid and reversible deactivation of the propagating radicals. acs.org This ensures that the concentration of active radicals at any given time is very low, minimizing the probability of termination reactions. cmu.edu The equilibrium between the active and dormant species is shifted far towards the dormant side. nih.govcmu.edu The rate of deactivation is crucial; a faster deactivation leads to a narrower molecular weight distribution. acs.org

The dormant species are typically the initiator molecule at the beginning of the reaction and the polymer chains with a terminal halogen atom as the polymerization proceeds. acs.org The active species are the propagating radicals. The fast exchange between these two states allows for the simultaneous growth of all polymer chains, leading to a linear increase in molecular weight with monomer conversion and low polydispersity indices. cmu.edu

Kinetic Studies and Evaluation of Living Characteristics

The polymerization of methacrylates can be conducted via controlled/"living" radical polymerization techniques, which are characterized by the suppression of termination and chain transfer reactions. cmu.edu This control allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).

A key characteristic of a living polymerization is the linear increase of the number-average molecular weight (M_n) with monomer conversion. This indicates that all polymer chains are initiated at the beginning of the reaction and grow at a similar rate. Furthermore, the semi-logarithmic kinetic plots of ln([M]₀/[M]) versus time should be linear, signifying that the concentration of active propagating radicals remains constant throughout the polymerization. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique applicable to a wide range of monomers, including methacrylates. wikipedia.org The process utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for excellent control over the final polymer's molecular weight and architecture. wikipedia.org

Selection and Efficacy of RAFT Agents for Methacrylates

The choice of the RAFT agent is critical for a successful polymerization and depends on the monomer being used. sigmaaldrich.comsigmaaldrich.com For "more activated monomers" (MAMs) like methacrylates, trithiocarbonates and aromatic dithiobenzoates are generally effective. sigmaaldrich.commagtech.com.cn The efficacy of the RAFT agent is determined by the substituents on the thiocarbonylthio group, denoted as the Z and R groups in the general structure Z-C(=S)S-R. sigmaaldrich.commdpi.com

The Z group influences the reactivity of the C=S double bond towards radical addition. For methacrylates, an ideal Z group provides a high rate of radical addition and fragmentation. sigmaaldrich.com

The R group acts as the leaving group and must be able to efficiently re-initiate polymerization. mdpi.com For methacrylates, tertiary cyanoalkyl groups are often effective R groups. sigmaaldrich.com

For long-chain alkyl methacrylates, such as octadecyl methacrylate (a proxy for this compound), 2-cyano-2-propyl-4-cyanobenzodithioate has been used successfully as a RAFT agent. acs.org Trithiocarbonates are also highly suitable for controlling the polymerization of methacrylates due to their high transfer constants and greater hydrolytic stability compared to dithiobenzoates. sigmaaldrich.com

Table 1: General Guidelines for RAFT Agent Selection for Methacrylates

| RAFT Agent Class | Z Group Example | R Group Example | Suitability for Methacrylates | Reference |

| Dithiobenzoates | Aryl (e.g., Phenyl) | Tertiary cyanoalkyl | High transfer constants, but may cause rate retardation. | sigmaaldrich.comsigmaaldrich.com |

| Trithiocarbonates | S-alkyl | Tertiary cyanoalkyl | High transfer constants and good hydrolytic stability. | sigmaaldrich.comsigmaaldrich.com |

| Dithiocarbamates | NR'₂ | Alkyl or Aryl | Generally less effective for methacrylates. | sigmaaldrich.com |

| Xanthates | OR' | Alkyl or Aryl | Generally less effective for methacrylates. | sigmaaldrich.com |

Control Over Molecular Weight and Polydispersity

A significant advantage of RAFT polymerization is the ability to produce polymers with predictable number-average molecular weights (M_n) and low polydispersity indices (PDI). wikipedia.org The theoretical molecular weight can be calculated based on the initial ratio of monomer to RAFT agent concentrations.

In the RAFT polymerization of long-chain alkyl methacrylates, a linear increase in M_n with monomer conversion is typically observed, which is a hallmark of a controlled polymerization process. acs.org For example, the RAFT polymerization of octadecyl methacrylate has yielded polymers with narrow molecular weight distributions (PDI between 1.19 and 1.35), a significant improvement over conventional radical polymerization which typically results in PDIs greater than 2. acs.org Similarly, well-defined poly(tert-butyldimethylsilyl methacrylate) has been synthesized using RAFT with narrow molecular weight distributions that shift linearly with monomer conversion. nih.gov It is reasonable to expect that the RAFT polymerization of this compound would also allow for good control over molecular weight and polydispersity, likely achieving PDI values below 1.5 with the appropriate choice of RAFT agent and reaction conditions. nsf.govrsc.org

Table 2: Representative Data for RAFT Polymerization of Bulky Methacrylates

| Monomer | RAFT Agent | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |

| Octadecyl Methacrylate | 2-Cyano-2-propyl-4-cyanobenzodithioate | Increases linearly with conversion | 1.19–1.35 | acs.org |

| tert-Butyldimethylsilyl Methacrylate | Cyanoisopropyl dithiobenzoate | Increases linearly with conversion | Narrow | nih.gov |

| Methyl Methacrylate | 2-Cyano-2-propyl benzodithioate | 10,300 | 1.17 | nsf.gov |

Analysis of Kinetic Profiles in RAFT Polymerization

The kinetic profile of a RAFT polymerization provides insights into the mechanism and control of the reaction. A plot of ln([M]₀/[M]) versus time should yield a straight line, indicating a constant concentration of propagating radicals. acs.org In the RAFT polymerization of octadecyl methacrylate, a linear relationship was observed, confirming a controlled process. acs.org

The rate of polymerization in RAFT can be influenced by factors such as temperature and the nature of the RAFT agent. For instance, the polymerization rate of octadecyl methacrylate increases with temperature. acs.org However, some RAFT agents, particularly dithiobenzoates, can cause an initial inhibition or retardation period. This is often attributed to the slow fragmentation of the initial RAFT-adduct radical. rsc.org The choice of the R and Z groups on the RAFT agent can mitigate this effect. Studies on methyl methacrylate have shown that the exchange rate constant between active and dormant species is very large, which explains the ability to produce polymers with low polydispersity from the early stages of the polymerization. acs.org For the polymerization of this compound, a similar kinetic behavior is anticipated, where the bulky side chain might influence the propagation and fragmentation rates.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that uses a stable nitroxide radical to reversibly trap the growing polymer chain. wikipedia.org This reversible termination process allows for the controlled growth of polymer chains, leading to polymers with defined molecular weights and low polydispersity. wikipedia.org

However, the NMP of methacrylic esters, including by extension this compound, has historically been challenging. nih.gov The main difficulty lies in the high activation-deactivation equilibrium rate constant when using common nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This leads to a high concentration of propagating radicals, resulting in a significant level of irreversible termination reactions. researchgate.net

Anionic Polymerization

Anionic polymerization is a powerful living polymerization technique that can produce polymers with well-defined structures, narrow molecular weight distributions, and high stereoregularity. uliege.be This method is particularly suitable for monomers with electron-withdrawing groups, such as methacrylates.

The anionic polymerization of alkyl methacrylates is typically initiated by organolithium compounds or other strong nucleophiles in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to minimize side reactions. cmu.eduresearchgate.net However, recent studies have shown that initiators like potassium tert-butoxide (t-BuOK) can effectively initiate the anionic polymerization of long-chain alkyl methacrylates, such as n-hexyl methacrylate, at ambient temperatures. rsc.org This is a significant advantage for industrial applications.

In a study on the anionic polymerization of n-hexyl methacrylate initiated by t-BuOK in THF, the reaction proceeded to near-complete conversion at temperatures of 0 °C, 30 °C, and 60 °C. rsc.org The resulting poly(n-hexyl methacrylate) had controlled molecular weights and the ability to form block copolymers with methyl methacrylate was demonstrated. rsc.org The polymerization of n-butyl methacrylate has also been successfully initiated with nBuCu(NCy₂)Li, yielding polymers with polydispersity indices between 1.15 and 1.30. researchgate.net

Table 3: Initiator Systems for Anionic Polymerization of Alkyl Methacrylates

| Monomer | Initiator | Solvent | Temperature (°C) | PDI (M_w/M_n) | Reference |

| n-Hexyl Methacrylate | t-BuOK | THF | 0, 30, 60 | - | rsc.org |

| n-Butyl Methacrylate | nBuCu(NCy₂)Li | THF | -10 | 1.15–1.30 | researchgate.net |

| Methyl Methacrylate | t-BuOK | THF | 0 | - | rsc.org |

| Methyl Methacrylate | Ethyl α-lithioisobutyrate | Toluene | ≤ 0 | < 1.2 | uliege.be |

Initiator Systems and Optimal Reaction Conditions for Methacrylates

The polymerization of methacrylates, including this compound, can be initiated through various mechanisms, with anionic and controlled radical polymerization methods being of significant interest for producing well-defined polymers. The choice of initiator and reaction conditions is paramount to controlling the polymerization process and the final properties of the polymer.

Anionic Polymerization: Anionic polymerization of methacrylates is typically initiated by organometallic compounds, most commonly organolithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). cmu.edu For monomers with bulky ester groups, such as this compound, initiators with high steric hindrance and delocalized charge, like diphenylmethyl lithium (DPMLi) or 1,1-diphenylhexyllithium (DPHLi), are often preferred to minimize side reactions at the outset of the polymerization. researchgate.net

Optimal reaction conditions for the anionic polymerization of methacrylates necessitate low temperatures, typically between -78°C and -40°C, to suppress side reactions. researchgate.netresearchgate.net The polymerization is usually conducted in polar aprotic solvents like tetrahydrofuran (THF), which solvates the counter-ion and promotes the propagation of the polymer chain. cmu.eduresearchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. A typical ATRP initiator system for methacrylates consists of an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate) and a transition metal complex catalyst (e.g., Cu(I)Br/ligand). cmu.edu The reaction temperature for ATRP of methacrylates is generally higher than for anionic polymerization, often in the range of 60°C to 90°C. cmu.edumdpi.com

Group Transfer Polymerization (GTP): GTP is another method for the controlled polymerization of methacrylates. It is initiated by silyl (B83357) ketene (B1206846) acetals, such as 1-methoxy-1-(trimethylsiloxy)-2-methylpropene (MTS), in the presence of a nucleophilic or electrophilic catalyst. cmu.edu Nucleophilic catalysts are generally preferred for methacrylate polymerization. cmu.edu

Below is a table summarizing typical initiator systems and conditions for methacrylate polymerization, which are applicable to this compound.

| Polymerization Method | Initiator System | Solvent | Temperature (°C) |

| Anionic Polymerization | s-BuLi / LiCl | THF | -78 to -40 |

| 1,1-Diphenylhexyllithium (DPHLi) | THF | -78 to -40 | |

| ATRP | Ethyl 2-bromoisobutyrate / CuBr / dNbpy¹ | Diphenyl ether | ~90 |

| GTP | MTS² / Nucleophilic catalyst | THF | Room Temp. |

¹dNbpy: 4,4′-di(5-nonyl)-2,2′-bipyridine ²MTS: 1-methoxy-1-(trimethylsiloxy)-2-methylpropene

Mitigation of Side Reactions in Anionic Polymerization

A significant challenge in the anionic polymerization of methacrylates is the propensity for side reactions, primarily the nucleophilic attack of the initiator or the growing polymer chain end (enolate) on the carbonyl group of the monomer or another polymer unit. cmu.edulibretexts.org These reactions can lead to chain termination, broadening the molecular weight distribution and preventing the formation of well-defined polymers. libretexts.org

Several strategies have been developed to mitigate these undesirable reactions:

Use of Ligands: The addition of certain salts, most notably lithium chloride (LiCl), to the polymerization mixture is a common and effective strategy. cmu.edu LiCl is believed to complex with the active chain end, reducing its nucleophilicity and breaking up aggregates of the growing polymer chains. This leads to a more controlled polymerization with fewer side reactions. cmu.eduresearchgate.net

Sterically Hindered Initiators: As mentioned previously, initiators that are bulky and have a delocalized anionic charge are less likely to attack the sterically hindered carbonyl group of the methacrylate monomer. uliege.be

Low Temperatures: Conducting the polymerization at low temperatures (e.g., -78°C) significantly reduces the rate of side reactions, which typically have a higher activation energy than the propagation reaction. uliege.be

Use of Alkylaluminum Compounds: The addition of bulky alkylaluminum compounds can also stabilize the propagating center and prevent side reactions. cmu.edu

Stereospecific Polymerization of Methacrylates and the Influence of the 1-Methylheptyl Side Chain

Stereospecific polymerization allows for the control of the polymer's tacticity (the stereochemical arrangement of the monomer units), which in turn affects its physical and mechanical properties such as crystallinity and thermal stability. nih.gov For polymethacrylates, three main tacticities are possible: isotactic (ester groups on the same side of the polymer backbone), syndiotactic (ester groups on alternating sides), and atactic (random arrangement).

The bulky 1-methylheptyl side chain is expected to have a profound influence on the stereochemical outcome of the polymerization. Research on other methacrylates with bulky ester groups has shown that the steric hindrance of the side chain can direct the incoming monomer to add to the growing chain with a specific orientation, often favoring the formation of isotactic polymers. giulionatta.it This is because an isotactic arrangement can lead to a more stable helical conformation of the polymer chain, which minimizes steric clashes between the bulky side groups.

The choice of initiator and solvent system is critical for achieving high stereocontrol. giulionatta.it For instance, anionic polymerization initiated by Grignard reagents (e.g., t-BuMgBr) in nonpolar solvents like toluene at low temperatures is known to produce highly isotactic poly(methyl methacrylate). uliege.be It is anticipated that similar systems would yield isotactic poly(this compound). Conversely, radical polymerization or anionic polymerization in polar solvents often leads to syndiotactic-rich or atactic polymers. giulionatta.it

The table below illustrates the expected influence of polymerization conditions on the tacticity of poly(this compound), based on established principles for bulky methacrylates.

| Polymerization System | Solvent | Expected Predominant Tacticity | Rationale |

| Anionic (e.g., R-MgBr) | Toluene | Isotactic | Coordination of the incoming monomer with the catalyst and steric repulsion from the bulky side chain favor a single-face attack. giulionatta.it |

| Anionic (e.g., R-Li) | THF | Syndiotactic | Solvation of the cation leads to a freer anion, and steric effects between the ultimate and penultimate side chains favor alternating placement. |

| Radical Polymerization | Bulk or Solution | Syndiotactic-rich | Steric interactions at the propagating radical end favor the trans addition of the next monomer unit. |

Characteristics of Living Anionic Polymerization

Living anionic polymerization is a powerful technique that allows for the synthesis of polymers with highly controlled architectures. libretexts.org A polymerization is considered "living" if chain-breaking reactions, such as termination and chain transfer, are essentially absent. libretexts.org This leads to several key characteristics:

Controlled Molecular Weight: The number-average molecular weight (Mₙ) of the polymer increases linearly with the conversion of the monomer. libretexts.org The final molecular weight can be accurately predicted based on the initial molar ratio of the monomer to the initiator.

Narrow Molecular Weight Distribution (MWD): In a living polymerization, all polymer chains are initiated at approximately the same time and grow at a similar rate. This results in a final polymer population where all chains have very similar lengths, leading to a narrow MWD, with polydispersity index (PDI = Mₙ/Mₙ) values approaching 1.0. researchgate.netuliege.be

Chain-End Functionality: The living chain ends remain active even after all the monomer has been consumed. These active centers can then be reacted with specific electrophilic reagents to introduce desired functional groups at the end of the polymer chains. epa.gov

Block Copolymer Synthesis: The living nature of the polymer chains allows for the sequential addition of different monomers to synthesize block copolymers. uliege.be For example, after the complete polymerization of this compound, a second monomer can be added to grow a second distinct block from the active chain ends of the first block.

The living character of anionic polymerization is often maintained by establishing an equilibrium between active (growing) and dormant (non-growing) species. libretexts.org This equilibrium can be controlled by factors such as the presence of additives like LiCl or the aggregation of polymer chain ends, which limits the concentration of highly reactive species at any given time, thereby suppressing side reactions. researchgate.netlibretexts.org

Copolymerization Studies Involving 1 Methylheptyl Methacrylate

Reactivity Ratios in Copolymerization Systems

The composition and microstructure of a copolymer are largely dictated by the reactivity ratios of the comonomers, typically denoted as r₁ and r₂. These ratios are defined as the ratio of the rate constant for a propagating chain ending in a given monomer adding to its own type of monomer versus the rate constant for it adding to the other monomer. uc.edu

Experimental Determination of Monomer Reactivity Ratios

Several methods have been developed to experimentally determine monomer reactivity ratios. The Fineman-Ross and Kelen-Tüdös methods are two of the most common linearization techniques. researchgate.netrsc.org These methods involve carrying out a series of copolymerization reactions with varying initial monomer feed compositions. uc.edu The resulting copolymer compositions are then analyzed, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the molar fractions of each monomer unit in the polymer chain. researchgate.netresearchgate.net By plotting the data according to the respective linear equations of these methods, the reactivity ratios can be derived from the slope and intercept of the resulting line. mdpi.com

Unfortunately, a search of scholarly databases and chemical literature did not yield any studies that have applied the Fineman-Ross, Kelen-Tüdös, or any other experimental method to determine the reactivity ratios for copolymerization systems involving 1-methylheptyl methacrylate (B99206). While numerous studies report these values for other common methacrylates like methyl methacrylate (MMA) and butyl methacrylate, specific data for 1-methylheptyl methacrylate is absent. researchgate.netnih.gov

Theoretical Predictions of Reactivity Ratios

In addition to experimental determination, theoretical models can be used to predict reactivity ratios. These predictions are often based on the Alfrey-Price Q-e scheme, which assigns semi-empirical parameters to monomers to quantify their general reactivity (Q) and polarity (e). While this scheme provides a useful framework for estimating how a monomer might behave in a copolymerization reaction, its application requires known Q and e values. There are no published Q-e values specifically for this compound, precluding the theoretical prediction of its reactivity ratios within this framework.

Influence of Comonomer Structure on Copolymer Composition and Sequence Distribution

The structure of the comonomer has a profound influence on the final copolymer's properties. Factors such as the size and polarity of the comonomer's side group can affect the reactivity ratios, and consequently, the sequence distribution of the monomer units along the polymer chain. open.edu For example, copolymerization with a bulky comonomer might sterically hinder its own addition to the growing polymer chain, affecting the copolymer composition. However, without specific reactivity ratio data for this compound, any discussion on the influence of comonomer structure on its copolymerization behavior remains speculative.

Synthesis and Characterization of Specific Copolymer Architectures

The synthesis of copolymers with specific architectures, such as block or graft copolymers, allows for even greater control over the final material properties. These advanced polymerization techniques often rely on controlled/"living" polymerization methods.

Copolymerization with other Alkyl Methacrylates

The copolymerization of different alkyl methacrylates is a common strategy to fine-tune properties such as the glass transition temperature (Tg), hardness, and flexibility of the resulting material. gantrade.com The length and branching of the alkyl side chain play a significant role in determining these properties. While extensive research exists on the copolymerization of various alkyl methacrylates with each other, specific studies detailing the synthesis and characterization of copolymers of this compound with other alkyl methacrylates could not be located.

Copolymerization with Acrylic Monomers

Acrylic monomers, such as methyl acrylate (B77674) or acrylic acid, are also frequently copolymerized with methacrylates to achieve a desired balance of properties. gantrade.comdtic.mil The differences in reactivity between methacrylates and acrylates often lead to specific copolymer compositions and properties. marquette.edu As with other areas, there is a lack of published research specifically documenting the copolymerization of this compound with acrylic monomers.

Precision Synthesis of Block Copolymers

The synthesis of well-defined block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together, has been a significant area of research. harth-research-group.org These materials are valued for their ability to self-assemble into a variety of ordered nanostructures, making them suitable for applications such as thermoplastic elastomers and as compatibilizers in polymer blends. harth-research-group.org Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly effective for creating block copolymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu

In the context of methacrylate-based block copolymers, studies have often focused on monomers like methyl methacrylate (MMA). For instance, poly(methyl methacrylate) (PMMA) has been utilized as a macroinitiator to initiate the polymerization of other monomers, leading to the formation of block copolymers. cmu.edursc.org The success of these syntheses often depends on the careful selection of the initiator, catalyst, and reaction conditions. For example, in the ATRP synthesis of block copolymers from acrylates and methacrylates, it has been observed that for a polyacrylate to effectively initiate the polymerization of MMA, the end group should be a bromine atom and the catalyst CuCl. cmu.edu

The synthesis of a poly(styrene-block-poly(methyl methacrylate)) (PS-b-PMMA) brush on a silicate (B1173343) substrate provides a relevant example of sequential polymerization. cmu.edu In this process, styrene (B11656) was first polymerized from a surface-immobilized initiator, followed by the atom-transfer radical polymerization (ATRP) of methyl methacrylate (MMA). cmu.edu This "grafting from" approach highlights a method that could be adapted for creating block copolymers with this compound.

A kinetic study on the use of poly(methyl methacrylate) with an unsaturated chain end (PMMA-Y) as a macroinitiator demonstrated the synthesis of block copolymers with polystyrene and various acrylates through addition-fragmentation chain transfer (AFCT). rsc.org This method proved to be efficient at elevated temperatures. rsc.org Such a strategy could potentially be employed for the synthesis of block copolymers containing this compound.

Table 1: Examples of Methacrylate-Based Block Copolymer Synthesis

| Macroinitiator | Second Monomer | Polymerization Method | Key Finding |

| Poly(methyl methacrylate) | Acrylates, Styrene | ATRP, AFCT | The choice of polymerization technique and conditions significantly impacts the efficiency of block copolymer formation. cmu.edursc.org |

| Polyacrylates | Methyl Methacrylate | ATRP | Halogen exchange (using a bromine end group and CuCl catalyst) is crucial for effective initiation. cmu.edu |

| Surface-Immobilized Initiator | Styrene, then Methyl Methacrylate | Carbocationic Polymerization followed by ATRP | A "grafting from" approach can be used to create tethered block copolymers. cmu.edu |

Graft Copolymer Synthesis and Characterization

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer attached. This architecture allows for the combination of distinct polymer properties into a single material. The "grafting from" method, where monomer polymerization is initiated from sites along a pre-existing polymer backbone, is a common and effective strategy for synthesizing graft copolymers. cmu.edu

Atom Transfer Radical Polymerization (ATRP) has been successfully employed to synthesize graft copolymers. For example, poly(vinyl chloride) containing pendent chloroacetate (B1199739) units has been used as a macroinitiator for the ATRP of styrene and various (meth)acrylates. cmu.edu The formation of the graft copolymer was confirmed by techniques such as size exclusion chromatography (SEC), ¹H NMR, and IR spectroscopy. cmu.edu This approach could be adapted to graft this compound from a suitable polymer backbone.

Another example involves the synthesis of graft copolymers of methyl methacrylate (MMA) and styrene onto starch via emulsion polymerization. ijcce.ac.ir This method utilizes a thermal initiator to generate radicals that initiate the polymerization of the monomers, which then graft onto the starch backbone. ijcce.ac.ir The successful grafting was confirmed by FT-IR and ¹H-NMR analyses. ijcce.ac.ir

The synthesis of graft copolymers with a poly(glycidyl methacrylate-co-methyl methacrylate) backbone has also been reported, where the grafting of polystyrene and polymethyl methacrylate occurred in a living fashion. researchgate.net This allowed for the generation of copolymers with progressively higher molecular weights and longer branches by adjusting the monomer-to-backbone ratio. researchgate.net

In a different approach, dithiocarbonate groups were introduced onto a chitosan (B1678972) backbone to facilitate the graft copolymerization of methyl acrylate with high grafting efficiency. mdpi.org This method, which utilizes principles of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, effectively minimized the formation of homopolymer. mdpi.org

While direct examples of this compound graft copolymerization were not found in the search results, the established methodologies for other methacrylates provide a clear framework. A polymer backbone with suitable initiating sites would be prepared first. Then, this compound would be polymerized from these sites using a controlled polymerization technique like ATRP or a free radical method.

Table 2: Characterization Techniques for Graft Copolymers

| Technique | Information Obtained |

| Size Exclusion Chromatography (SEC) | Confirmation of graft copolymer formation and determination of molecular weight and molecular weight distribution. cmu.edu |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Confirmation of the presence of both the backbone and grafted chains and quantitative determination of the incorporated monomer. cmu.eduijcce.ac.ir |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups characteristic of both the backbone and the grafted polymer, confirming successful grafting. cmu.eduijcce.ac.ir |

| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the graft copolymer. mdpi.org |

| X-ray Diffraction (XRD) | Assessment of changes in the crystallinity of the polymer after grafting. mdpi.orgscholarsresearchlibrary.com |

Advanced Characterization Techniques for Poly 1 Methylheptyl Methacrylate and Its Copolymers

Molecular Weight and Molecular Weight Distribution Analysis

The determination of molecular weight and its distribution is fundamental in polymer science, as these characteristics significantly influence the mechanical, thermal, and rheological properties of the material.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. researchgate.net The principle of GPC/SEC is based on separating polymer molecules according to their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. researchgate.net

For the analysis of poly(1-methylheptyl methacrylate), a solution of the polymer in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), is injected into the GPC/SEC system. The system consists of a pump, an injector, a series of columns packed with a porous gel, and a detector (commonly a refractive index detector). By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate) standards), the molecular weight averages (such as the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the dispersity (Đ = Mw/Mn) of the PMHMA sample can be determined. lcms.cz

Table 1: Representative GPC Data for a Polymethacrylate Sample

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) |

| PMHMA | 25,000 | 30,000 | 1.20 |

Note: This table presents illustrative data for a generic polymethacrylate, as specific GPC findings for poly(this compound) were not available in the searched literature.

Correlation Between Polymerization Method and Macromolecular Characteristics

The choice of polymerization method has a profound impact on the resulting molecular weight and dispersity of poly(this compound).

Conventional Free Radical Polymerization: This method often leads to polymers with a broad molecular weight distribution (high Đ) due to various termination reactions. reddit.com

Controlled/Living Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low Đ, typically < 1.3). rsc.org By carefully selecting the chain transfer agent (CTA), it is possible to control the polymerization and produce well-defined PMHMA architectures. rsc.orgcmu.edu

Anionic Polymerization: This is another living polymerization technique that can yield polymers with very narrow molecular weight distributions. rsc.orgcapes.gov.br However, it requires stringent reaction conditions to prevent side reactions.

The ability to control these macromolecular characteristics is crucial for tailoring the properties of PMHMA for advanced applications.

Spectroscopic Elucidation of Polymer Structure

Spectroscopic techniques are indispensable for elucidating the chemical structure of polymers at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Microstructure and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for determining the chemical structure, composition, and microstructure (tacticity) of polymers.

¹H NMR: The proton NMR spectrum of poly(this compound) would show characteristic signals corresponding to the different protons in the repeating unit. For instance, signals for the methyl protons of the methacrylate (B99206) group, the methylene (B1212753) protons of the polymer backbone, and the various protons of the 1-methylheptyl ester group would be observed. emich.edu The integration of these signals can be used to determine the composition of copolymers containing this compound. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the polymer. auremn.org The chemical shifts of the carbonyl carbon and the α-methyl carbon are particularly sensitive to the stereochemical arrangement of the neighboring monomer units, allowing for the determination of the polymer's tacticity (isotactic, syndiotactic, or atactic). impact-solutions.co.ukresearchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for a Polymethacrylate

| Proton | Chemical Shift (ppm) |

| Ester Methyl Protons | 3.6 |

| Backbone Methylene Protons | 1.8 - 2.1 |

| α-Methyl Protons | 0.8 - 1.2 |

Note: This table presents typical chemical shift ranges for polymethacrylates. Specific values for poly(this compound) would require experimental data.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying functional groups present in a polymer. The FTIR spectrum of poly(this compound) is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds. spectroscopyonline.com

Key characteristic bands for PMHMA would include:

A strong absorption band around 1730 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group of the ester. nih.govekb.eg

Bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl and methylene groups in the polymer backbone and the heptyl side chain. nih.gov

Absorption bands in the fingerprint region (below 1500 cm⁻¹) which are characteristic of the specific structure of the polymer, including C-O stretching vibrations. ekb.egresearchgate.net

FTIR can also be used for conformational analysis, as the positions and intensities of certain bands can be sensitive to the local conformation of the polymer chain. dntb.gov.ua

Table 3: Representative FTIR Absorption Bands for a Polymethacrylate

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretching |

| ~1730 | C=O stretching (ester) |

| ~1450 | C-H bending |

| ~1150 | C-O-C stretching |

Note: This table provides general assignments for polymethacrylates. Precise peak positions for poly(this compound) would be determined from its experimental spectrum.

Microstructural Analysis

The microstructure of a polymer, particularly its tacticity, refers to the stereochemical arrangement of the monomer units along the polymer chain. impact-solutions.co.uk The tacticity of poly(this compound) can significantly influence its physical properties such as glass transition temperature (Tg) and crystallinity.

The three main types of tacticity are:

Isotactic: The pendant groups are all on the same side of the polymer backbone.

Syndiotactic: The pendant groups are on alternating sides of the polymer backbone.